Carulomycin A

Description

Historical Discovery and Initial Characterization of Carulomycin A

This compound is a natural product that was first reported in the scientific literature in the mid-20th century. It was originally isolated from the fermentation broths of a microorganism identified as Streptomyces caeruleus. The initial discovery was part of a broader effort to screen actinomycetes, a group of bacteria renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities. scirp.org

The process of isolating this compound involved bioactivity-guided fractionation. Researchers cultivated the Streptomyces strain in a liquid fermentation medium. nih.gov After a period of growth, the mycelial mass and the culture broth were separated. The active compound was found to be intracellular, so the mycelial extract was subjected to a series of chromatographic techniques to isolate the pure substance. scirp.org This process typically involves solvent extraction followed by column chromatography using materials like silica (B1680970) gel or other resins to separate the components of the extract based on their chemical properties. scirp.org

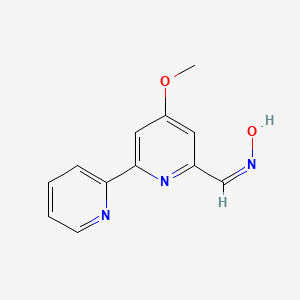

Initial characterization of the isolated compound involved determining its fundamental chemical and physical properties. Techniques such as mass spectrometry were used to determine its molecular formula, and various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy, were employed to elucidate its chemical structure. doi.orgnih.gov These early studies revealed that this compound possesses a distinctive 2,2'-bipyridyl core structure, which is a relatively uncommon feature among natural products.

Significance of this compound within Natural Product Chemistry

The significance of this compound in the field of natural product chemistry stems from several key aspects. Firstly, its unusual 2,2'-bipyridyl scaffold presented a novel structural motif at the time of its discovery. This unique chemical architecture has made it an attractive target for total synthesis, a challenging endeavor that allows chemists to develop and showcase new synthetic methodologies. rsc.org

Secondly, this compound exhibits a range of interesting biological activities. It was initially noted for its antifungal properties. scirp.org Subsequent studies have revealed that it also possesses anticancer and amoebicidal activities. scirp.org This spectrum of bioactivity has fueled further research into its mechanism of action and its potential as a lead compound for the development of new therapeutic agents. The biological functions of natural products are often linked to their intricate structures, and the study of compounds like this compound provides valuable insights into molecular recognition and biological processes. mdpi-res.com

Furthermore, the discovery of this compound and its derivatives, such as Carulomycins B, C, and D, has expanded the known chemical diversity of microbial metabolites. scirp.org The exploration of how Streptomyces species synthesize these molecules offers insights into the biosynthetic pathways that generate such complex structures. Understanding these pathways can pave the way for bioengineering approaches to produce novel analogs with improved properties. nih.govmdpi.com

Overview of Research Trajectories for this compound

Research concerning this compound has progressed along several major trajectories since its initial discovery.

Total Synthesis: A significant area of research has been the total synthesis of this compound and its analogs. Multiple research groups have developed distinct synthetic routes to construct its 2,2'-bipyridyl core and introduce the required functional groups. These synthetic efforts are not only crucial for confirming the structure of the natural product but also for providing access to larger quantities of the compound for biological testing and for creating structural analogs for structure-activity relationship (SAR) studies. rsc.orgmdpi.com These studies help to identify which parts of the molecule are essential for its biological activity.

Biosynthesis: Another important research avenue has been the elucidation of the biosynthetic pathway of this compound. Through techniques like genome mining and gene knockout experiments, scientists have identified the gene cluster responsible for its production in Streptomyces. nih.gov These studies have revealed that this compound is assembled by a hybrid nonribosomal peptide synthetase (NRPS)-polyketide synthase (PKS) assembly line. nih.govrsc.org Understanding the enzymology of this pathway provides a deeper knowledge of how nature constructs such complex molecules and opens up possibilities for combinatorial biosynthesis to generate novel compounds. mdpi.com

Biological Activity and Mechanism of Action: Ongoing research continues to explore the biological properties of this compound. Investigations into its antifungal, anticancer, and antiparasitic activities aim to understand how it exerts its effects at a molecular level. scirp.orgnih.gov For example, some studies investigate its ability to inhibit specific enzymes or disrupt cellular processes. This line of research is critical for evaluating its therapeutic potential and for identifying potential cellular targets for new drugs. atlantis-press.com The discovery of new derivatives, both from natural sources and through synthetic modifications, continues to be an active area of investigation. scirp.org

Structure

3D Structure

Properties

CAS No. |

102116-97-2 |

|---|---|

Molecular Formula |

C12H11N3O2 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

(NZ)-N-[(4-methoxy-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C12H11N3O2/c1-17-10-6-9(8-14-16)15-12(7-10)11-4-2-3-5-13-11/h2-8,16H,1H3/b14-8- |

InChI Key |

JCTRJRHLGOKMCF-ZSOIEALJSA-N |

Isomeric SMILES |

COC1=CC(=NC(=C1)C2=CC=CC=N2)/C=N\O |

Canonical SMILES |

COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO |

Origin of Product |

United States |

Source and Production of Carulomycin a

Microbial Origin of Carulomycin A

The primary source of this compound is microbial, specifically from the actinomycete bacterium Streptomyces caeruleus. The isolation and cultivation of this microorganism are the foundational steps in obtaining this valuable compound.

Isolation from Streptomyces caeruleus

This compound is a secondary metabolite produced by the Gram-positive bacterium Streptomyces caeruleus. Historically, this antibiotic was first isolated from the fermentation broths of this microorganism. The biosynthesis of this compound by Streptomyces caeruleus involves a complex enzymatic pathway, highlighting the sophisticated metabolic capabilities of this bacterial genus, which is renowned for its prolific production of a wide array of antibiotics and other bioactive compounds.

Fermentation Strategies for this compound Production

The industrial-scale production of this compound, like many microbial metabolites, relies heavily on optimized fermentation processes. These strategies are designed to maximize the yield and purity of the target compound by providing the microorganism with an ideal environment for growth and secondary metabolite synthesis.

Controlled Fermentation Techniques for Microbial Metabolites

The production of secondary metabolites such as this compound is typically carried out in large-scale bioreactors using submerged fermentation techniques. In this method, the microorganism is grown in a liquid nutrient medium under controlled conditions. Several key parameters are meticulously managed to ensure optimal production:

Aeration and Agitation: Streptomyces are aerobic bacteria, meaning they require oxygen for growth and metabolism. Proper aeration and agitation are crucial to ensure sufficient dissolved oxygen levels throughout the fermentation broth. The rate of agitation also influences the morphology of the mycelial growth, which can impact nutrient uptake and product formation. mdpi.comnih.gov

Temperature and pH: The growth of Streptomyces caeruleus and the biosynthesis of this compound are highly sensitive to temperature and pH fluctuations. Maintaining these parameters within a narrow optimal range is essential for maximizing yield. nih.govnih.govresearchgate.net For many Streptomyces species, the optimal temperature for antibiotic production is around 30°C, and the optimal initial pH is often near neutral (7.0). scielo.br

Nutrient Supply: The composition of the fermentation medium is a critical factor. It must contain the necessary carbon and nitrogen sources, as well as essential minerals and trace elements to support both biomass production and the synthesis of this compound.

Fed-Batch Fermentation: To overcome nutrient limitations and the accumulation of toxic byproducts, a fed-batch fermentation strategy is often employed. This technique involves the controlled addition of fresh nutrients to the bioreactor during the fermentation process, which can lead to higher cell densities and prolonged production phases. nih.govresearchgate.net

Optimization of Fermentation Conditions for this compound Yield

While specific optimization data for this compound production by Streptomyces caeruleus is not extensively detailed in publicly available literature, research on the fermentation of a closely related marine-derived species, Actinoalloteichus cyanogriseus, for this compound production provides valuable insights. Optimization of various parameters in this related species led to a significant increase in yield. These findings suggest that a similar systematic approach to optimizing fermentation conditions for Streptomyces caeruleus would likely result in enhanced this compound production.

Key parameters that are typically optimized include:

Medium Composition: Identifying the most suitable carbon and nitrogen sources is fundamental. For instance, in the fermentation of a similar antibiotic, Chrysomycin A, by a Streptomyces species, glucose and soybean meal were identified as optimal carbon and nitrogen sources, respectively. nih.govresearchgate.net

Physical Parameters: A systematic investigation of the optimal initial pH, fermentation time, seed age, inoculum volume, and loading volume in the fermenter is crucial. For Chrysomycin A, an initial pH of 6.5 and a fermentation time of 12 days were found to be optimal. nih.govresearchgate.net

The following interactive data table summarizes the typical parameters that are optimized in the fermentation of Streptomyces for antibiotic production, based on studies of similar compounds.

| Parameter | Typical Range Explored | Significance |

| Initial pH | 5.0 - 9.0 | Affects enzyme activity and nutrient uptake. |

| Temperature (°C) | 25 - 37 | Influences microbial growth rate and enzyme stability. |

| Carbon Source | Various sugars (e.g., glucose, starch) | Primary energy and carbon source for growth and biosynthesis. |

| Nitrogen Source | Organic (e.g., soybean meal, yeast extract) and inorganic (e.g., ammonium salts) | Essential for the synthesis of amino acids, proteins, and nucleic acids. |

| Aeration Rate (vvm) | 0.5 - 2.0 | Provides necessary oxygen for aerobic respiration. |

| Agitation Speed (rpm) | 100 - 400 | Ensures homogeneity of nutrients and oxygen, and influences mycelial morphology. |

By carefully controlling and optimizing these fermentation parameters, it is possible to significantly enhance the production of this compound, making this promising bioactive compound more accessible for further research and potential applications.

Structural Elucidation of Carulomycin a

Spectroscopic Methodologies for Carulomycin A Structure Determination

The structural elucidation of this compound has been significantly reliant on a suite of sophisticated spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules like this compound. One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and most critical insights into the compound's structure.

The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons in the molecule. For this compound, analysis of the ¹H NMR data reveals distinct signals corresponding to its various proton environments.

Similarly, the ¹³C NMR spectrum furnishes a count of the unique carbon atoms within the this compound molecule and indicates their chemical nature (e.g., carbonyl, aromatic, aliphatic).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Note: Specific chemical shift values (δ) in ppm, coupling constants (J) in Hz, and multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet) would be populated here based on the primary literature data for this compound.)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |

| Data would be presented here. | Data would be presented here. | Data would be presented here. |

Mass Spectrometry (MS) Applications in this compound Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) of this compound provides its exact molecular formula, which is a critical piece of information for confirming the proposed structure derived from NMR data. The fragmentation pattern observed in the MS/MS spectrum can further corroborate the structural fragments of this compound.

Table 2: Mass Spectrometry Data for this compound (Note: This table would include the experimentally determined mass-to-charge ratio (m/z) from high-resolution mass spectrometry and key fragment ions.)

| Ionization Mode | [M+H]⁺ or [M-H]⁻ | Molecular Formula | Key Fragment Ions (m/z) |

| Data would be presented here. | Data would be presented here. | Data would be presented here. | Data would be presented here. |

Advanced NMR Techniques for this compound (e.g., COSY, HSQC, HMBC, NOESY)

To assemble the complete three-dimensional structure of this compound, a suite of two-dimensional (2D) NMR experiments is employed. These advanced techniques reveal correlations between different nuclei, providing a detailed map of the molecular connectivity and spatial proximity of atoms. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY data helps to establish the sequence of proton spin systems within the molecule. medrxiv.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons to which they are attached. This is crucial for assigning the ¹H and ¹³C signals to specific atoms within the molecular structure of this compound. medrxiv.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This information is vital for connecting the various spin systems and functional groups within this compound, including the placement of quaternary carbons. medrxiv.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry of a molecule by identifying protons that are close to each other in space, regardless of whether they are directly bonded. For this compound, NOESY data provides critical information about the relative configuration of stereocenters.

Computational Approaches in this compound Structure Elucidation

In modern natural product chemistry, computational methods are increasingly integrated with experimental data to enhance the accuracy and efficiency of structure elucidation.

Computer-Assisted Structure Elucidation (CASE) for this compound

Computer-Assisted Structure Elucidation (CASE) programs are powerful tools that can aid in the determination of chemical structures from spectroscopic data. nih.gov These programs utilize algorithms to generate all possible structures consistent with the provided NMR and MS data. For a complex molecule like this compound, CASE can be employed to systematically explore all potential structural isomers and rank them based on their agreement with the experimental data, thereby minimizing the risk of misidentification.

Integration of Spectroscopic and Computational Data in this compound Studies

The most robust structural assignments are achieved through the synergistic integration of experimental spectroscopic data and computational analysis. In the context of this compound, this involves using the experimentally obtained NMR and MS data as inputs for CASE programs. The resulting structural proposals can then be further validated by comparing computationally predicted NMR chemical shifts (using methods like Density Functional Theory, DFT) with the experimental values. This integrated approach provides a higher level of confidence in the final determined structure of this compound.

Biosynthetic Pathways of Carulomycin a

Elucidation of the Carulomycin A Biosynthetic Pathway

The journey from primary metabolites to this compound is orchestrated by a dedicated set of enzymes encoded within a specific biosynthetic gene cluster (BGC). Understanding these pathways involves identifying intermediates, enzymatic steps, and the genetic machinery.

Proposed Biosynthetic Intermediates and Enzymatic Steps

The biosynthesis of this compound is initiated by the formation of its characteristic 2,2′-bipyridine core, catalyzed by a hybrid polyketide synthase (PKS)/nonribosomal peptide synthase (NRPS) assembly line cas.cnnih.gov. This complex machinery constructs the fundamental scaffold, which then undergoes a series of post-modification reactions to yield the final CRM A molecule nih.gov.

A key step in the pathway involves a common intermediate, a C4-O-demethylated 2,2′-bipyridine rsc.org. From this intermediate, the pathway branches based on the action of specific enzymes:

CaeG1: This enzyme acts as an O-methyltransferase, catalyzing the C4-O-methylation. This reaction represents the main route, leading to the production of this compound as the major product rsc.org.

CaeB6: In contrast to CaeG1, CaeB6 functions as a hydroxylase, performing C3-hydroxylation. This activity competes with CaeG1 and leads to a shunt route, producing a series of minor this compound products after subsequent modifications rsc.org.

Further post-modification steps include amino hydrolysis, oxime formation, and methylation nih.gov. Specifically, an amidohydrolase, identified as CrmL, is involved in a protection/deprotection strategy, likely by adding and removing an L-leucine residue during the 2,2′-bipyridine core formation cas.cnhodoodo.com. The unusual oxime functionality is catalyzed by CrmH, a flavin-dependent two-component monooxygenase. This enzyme converts a primary amine to an N-hydroxylamine intermediate, with spontaneous generation of dimeric byproducts during catalysis cas.cnhodoodo.com.

Table 1: Key Enzymes and Proposed Roles in this compound Biosynthesis

| Enzyme Name | Proposed Function | Associated Gene (if known) | Reference(s) |

| PKS/NRPS | Formation of the 2,2′-bipyridine core scaffold | Not specified | cas.cnnih.gov |

| CaeG1 | C4-O-methylation | caeG1 | rsc.org |

| CaeB6 | C3-hydroxylation | caeB6 | rsc.org |

| CrmL | Amidohydrolase (e.g., L-leucine addition/removal) | crmL | cas.cnhodoodo.com |

| CrmH | Oxime formation (two-component monooxygenase) | crmH | cas.cnhodoodo.com |

| Methyltransferase | Methylation (post-modification) | Not specified | nih.gov |

Genetic Basis of this compound Biosynthesis (e.g., Gene Clusters)

The genetic blueprint for this compound biosynthesis resides within a dedicated biosynthetic gene cluster (BGC) cas.cnnih.govhodoodo.commedkoo.com. This cluster contains genes encoding the hybrid PKS/NRPS machinery responsible for the 2,2′-bipyridine core and genes for the post-modification enzymes cas.cnnih.gov. In Actinoalloteichus cyanogriseus and related strains, this BGC is estimated to contain approximately 20 open reading frames (ORFs) nih.gov. Key identified genes include crmL, encoding the amidohydrolase, and crmH, encoding the monooxygenase involved in oxime formation cas.cnhodoodo.com. Genes such as caeG1 and caeB6 are also implicated in the pathway's branching steps rsc.org.

Table 2: Identified Genes within the this compound Biosynthetic Gene Cluster

| Gene/ORF | Proposed Function | Role in Pathway | Reference(s) |

| crmL | Amidohydrolase | L-leucine protection/deprotection for core formation | cas.cnhodoodo.com |

| crmH | Flavin-dependent two-component monooxygenase | Catalyzes oxime formation | cas.cnhodoodo.com |

| caeG1 | O-methyltransferase | C4-O-methylation, main route to CRM A | rsc.org |

| caeB6 | Hydroxylase | C3-hydroxylation, shunt route | rsc.org |

| camE | Backbone assembly | Essential for CRM A backbone assembly | nih.gov |

| PKS/NRPS | Polyketide Synthase/Nonribosomal Peptide Synthase | Formation of the 2,2′-bipyridine core | cas.cnnih.gov |

Methodologies for Investigating this compound Biosynthesis

Several methodologies are employed to unravel the complex biosynthetic pathways of natural products like this compound, including isotopic labeling, genetic modification, and chemoproteomic approaches.

Isotopic Labeling Studies in this compound Pathway Mapping

Isotopic labeling, particularly with stable isotopes such as ¹³C, is a cornerstone technique for clarifying metabolic pathways and identifying intermediates hodoodo.comsigmaaldrich.combyjus.comnih.govfrontiersin.org. By feeding labeled precursors to the producing organism and analyzing the incorporation of these isotopes into the final product, researchers can trace the flow of atoms through the biosynthetic route nih.gov. Feeding experiments, often using deuterium-labeled precursors, have been instrumental in studying the catalytic mechanisms of enzymes involved in this compound biosynthesis, such as CrmH cas.cn.

Genetic Modification of this compound Producer Organisms

Genetic modification techniques are crucial for validating the roles of specific genes and for manipulating the production of this compound. Developing genetic modification systems for producer organisms, such as Actinoalloteichus sp., is essential for enabling gene disruptions and studying the effects on biosynthesis sigmaaldrich.com. For instance, studies have shown that the this compound BGC can be silent under standard laboratory conditions. In Actinoalloteichus sp. AHMU CJ021, gene expression-directed ribosome engineering was used to activate the silent camE gene, thereby inducing CRM A production and confirming its role in backbone assembly nih.gov. Heterologous expression of the BGC in other hosts is also a strategy to study its function nih.gov.

Chemoproteomic Approaches for Identifying this compound Biosynthetic Enzymes

Chemoproteomics, often employing activity-based probes, offers powerful methods for identifying enzymes involved in natural product biosynthesis. This approach allows for the direct profiling of active enzymes within complex biological samples, thereby accelerating the discovery of key biosynthetic genes and enzymes nih.govgoogle.comnih.govnih.gov. While specific chemoproteomic studies detailing this compound's enzymes are not extensively detailed in the retrieved literature, the general principles of using probes to identify enzymes like CrmH or the Cae enzymes are applicable and represent a frontier in understanding such pathways cas.cnrsc.org.

Compound List:

this compound (CRM A)

Caerulomycin A

Caerulomycin

Caerulomycin C

Caerulomycins (CAEs)

L-leucine

N-hydroxylamine

(E)-4-methoxy-[2,2'-bipyridine]-6-carbaldehyde oxime

Biological Activities of Carulomycin a

Antimicrobial Activities of Carulomycin A

This compound exhibits a significant spectrum of antimicrobial activity, demonstrating strong antifungal and antiamoebic properties, alongside mild antibacterial effects. sigmaaldrich.comgoogle.com

This compound has demonstrated potent in vitro activity against a variety of pathogenic fungal strains, including those resistant to common antifungal drugs like fluconazole. scirp.orgscirp.org Studies have established its Minimum Inhibitory Concentration (MIC) against several Candida species. For instance, the MIC of this compound has been recorded in the range of 0.39 to 1.56 µg/mL against pathogenic test strains. scirp.orgresearchgate.net Its efficacy against fluconazole-resistant Candida glabrata was found to be comparable to that of Amphotericin B, highlighting its potential as a broad-spectrum antifungal agent. scirp.orgresearchgate.net

Table 1: In Vitro Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Candida albicans | 1.56 |

| Candida albicans CO9 (Fluconazole-Resistant) | 1.56 |

| Candida glabrata (Fluconazole-Resistant) | 0.39 |

| Candida krusei | 0.78 |

Data sourced from Ambavane, V. et al. (2014). scirp.orgscirp.org

The antibacterial effect of this compound is generally characterized as mild or weak compared to its antifungal potency. sigmaaldrich.comcdnsciencepub.com However, it has shown inhibitory activity against certain Gram-negative and Gram-positive bacteria. Research has indicated that this compound and its analogue, Carulomycin C, exhibit antimicrobial activity against Escherichia coli, Aerobacter aerogenes, and Pseudomonas aeruginosa, with MIC values ranging from 9.7 to 38.6 µM. rsc.org

Table 2: In Vitro Antibacterial Activity of this compound

| Bacterial Strain | Activity/MIC Range (µM) |

|---|---|

| Escherichia coli | 9.7 - 38.6 |

| Aerobacter aerogenes | 9.7 - 38.6 |

| Pseudomonas aeruginosa | 9.7 - 38.6 |

| Staphylococcus pyogenes var. aureus | Inhibitory effect noted |

Data sourced from Galkina, I. et al. (2019) and Fu, P. et al. (2018). rsc.orgmdpi.com

This compound displays marked in vitro and in vivo activity against the protozoan parasite Entamoeba histolytica, the causative agent of amoebiasis. scirp.orgnih.govamazonaws.com In vitro studies have determined its minimum inhibitory concentrations against various culture forms of E. histolytica. scirp.org In vivo studies using animal models of intestinal and extraintestinal amoebiasis have also confirmed its therapeutic potential. scirp.org

Table 3: Anti-amoebic Activity of this compound against Entamoeba histolytica

| Assay Type | Culture/Model | Measurement | Value (µg/mL or mg/kg) |

|---|---|---|---|

| In Vitro | Polyxenic cultures | MIC | 7.5 |

| In Vitro | Axenic cultures | MIC | 15.6 |

| In Vitro | Monoxenic cultures | MIC | 60 |

| In Vivo | Golden Hamsters (Extraintestinal Amoebiasis) | ED₅₀ | 136 (x4 oral dose) |

| In Vivo | Rats (Intestinal Amoebiasis) | ED₅₀ | 199 (x4 oral dose) |

Data sourced from Chatterjee, D.K. et al. (1984). scirp.org

Immunomodulatory Properties of this compound

This compound possesses significant immunomodulatory, specifically immunosuppressive, properties. google.comamazonaws.com It primarily targets lymphocytes, affecting their activation, proliferation, and function. nih.govnih.govgoogle.com

This compound has been identified as a potent immunosuppressive agent that acts on both T-cells and B-cells. nih.govnih.govias.ac.in Its activity is particularly targeted against CD4+ and CD8+ T-cell subsets. google.com The compound has been shown to suppress T-cell activation and significantly inhibit the secretion of key cytokines such as Interferon-gamma (IFN-γ). nih.govnih.govfigshare.com This immunosuppressive action is mediated, in part, by downregulating the expression of the T-cell activation marker CD28 and upregulating the inhibitory marker CTLA-4. google.com Furthermore, this compound has been observed to alter the function of B-cells, indicating a broad impact on the adaptive immune system. nih.govnih.gov Studies also indicate that it can suppress the differentiation of Th2 cells, as evidenced by the downregulation of the GATA-3 transcription factor and reduced levels of IL-4, IL-5, and IL-13. nih.gov

A key feature of this compound's immunosuppressive profile is its ability to inhibit T-cell proliferation. nih.gov This effect has been demonstrated in response to mitogenic stimuli, such as Concanavalin A (ConA), and in antigen-specific contexts. google.com Research has shown that this compound arrests the cell cycle of proliferating T-cells at the G1 phase. nih.govnih.gov A concentration of 0.15 µM was sufficient to cause a significant decline in T-cell proliferation. nih.gov

Moreover, this compound has been reported to significantly inhibit the Mixed Lymphocyte Reaction (MLR), a standard in vitro model for T-cell reactivity and allograft rejection. researchgate.net It also effectively suppresses the proliferation of B-cells stimulated with lipopolysaccharide (LPS), with potent inhibition observed at concentrations of 0.05 and 0.1 µg/ml. google.com This anti-proliferative capacity underscores its potential as an immunosuppressive drug. ias.ac.inresearchgate.net

Regulation of Cytokine Production (e.g., IL-4, IFN-γ)

This compound demonstrates significant regulatory effects on the production of key cytokines, which are crucial signaling molecules in the immune response. Its influence has been particularly noted on Interleukin-4 (IL-4) and Interferon-gamma (IFN-γ), cytokines that are central to the differentiation and function of T-helper (Th) cells.

Interferon-gamma (IFN-γ): Research has shown that this compound (also referred to as CaeA) can significantly suppress the secretion of IFN-γ from activated T cells. nih.gov IFN-γ is the hallmark cytokine of Th1 cells and is essential for cell-mediated immunity against intracellular pathogens. researchgate.net By inhibiting IFN-γ, this compound can modulate Th1-mediated immune responses. nih.gov

Interleukin-4 (IL-4): this compound also exerts an inhibitory effect on the production of IL-4. nih.gov IL-4 is the principal cytokine for the differentiation of naïve CD4+ T cells into Th2 cells, which orchestrate humoral immunity and are involved in allergic responses. nih.gov Studies have revealed that this compound inhibits the intracellular expression of IL-4 in terminally differentiated Th2 cells. nih.gov This suppression is mediated through the downregulation of the master transcription factor GATA-3, which is essential for the development and function of Th2 cells. nih.gov Consequently, this compound not only curtails the activity of already polarized Th2 cells but also impedes the differentiation of new Th2 cells. nih.gov

The dual inhibitory action of this compound on both IFN-γ and IL-4 suggests a broad immunomodulatory capacity, affecting both Th1 and Th2 arms of the adaptive immune system.

| Cytokine | Effect of this compound | Mechanism of Action | Reference |

| IFN-γ | Suppression of secretion from activated T cells | Modulates Th1-mediated immune responses | nih.gov |

| IL-4 | Inhibition of intracellular expression in Th2 cells | Downregulation of GATA-3 transcription factor, inhibiting Th2 cell differentiation and function | nih.gov |

Phytotoxic Properties of this compound

Based on the conducted research, there is currently no publicly available scientific literature detailing the phytotoxic or herbicidal properties of the chemical compound this compound. While the genus Streptomyces, from which this compound is isolated, is known to produce a variety of metabolites with phytotoxic activity, specific studies on this compound in this context have not been identified. nih.govresearchgate.netnih.gov

Comparative Biological Efficacy of this compound with Known Immunosuppressive Agents (e.g., Cyclosporin A)

The immunosuppressive potential of this compound has been evaluated in comparison to well-established agents like Cyclosporin A. In studies investigating the inhibition of T-cell activity, Cyclosporin A is often used as a positive control to benchmark the efficacy of novel compounds.

Research indicates that this compound effectively suppresses T-cell activation and proliferation. nih.gov One of its key mechanisms is the arrest of the T-cell cycle at the G1 phase, preventing clonal expansion following antigen stimulation. nih.gov This mode of action shows a functional similarity to another known immunosuppressant, Rapamycin, which also halts T-cells in the G1 phase of the cell cycle. nih.gov

In comparative studies, an equimolar concentration of Cyclosporin A was used to validate the immunosuppressive effects observed with this compound. nih.gov While these studies confirm that this compound possesses significant immunosuppressive properties comparable to established drugs, detailed quantitative data, such as the half-maximal inhibitory concentration (IC50) values from the same comparative assay, are not available in the reviewed literature. Such data would be necessary for a precise, quantitative comparison of the potency of this compound and Cyclosporin A. Without this, the comparison remains qualitative, establishing this compound as a potent immunosuppressive agent with a mechanism that partially mirrors other drugs in its class. nih.govnih.gov

Mechanistic Investigations of Carulomycin a Activity

Molecular Mechanisms of Immunosuppression by Carulomycin A

This compound exerts its immunosuppressive effects primarily by modulating key regulatory molecules involved in T-cell activation and function. Its mechanism involves altering the expression of crucial immune checkpoint proteins, thereby influencing T-cell responses.

Upregulation of CTLA-4 Expression

In contrast to its effect on CD28, this compound has been shown to significantly enhance the expression and the percentage of CTLA-4 positive cells on T cells google.com. Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) is an inhibitory receptor expressed on T cells, including regulatory T cells (Tregs), which acts as a crucial immune checkpoint nih.govlabmanager.com. CTLA-4 functions by competing with CD28 for binding to CD80 and CD86 on APCs, thereby delivering inhibitory signals that dampen T-cell activation, proliferation, and cytokine production nih.govlabmanager.com. The upregulation of CTLA-4 by this compound amplifies these inhibitory signals, leading to a more pronounced immunosuppressive effect google.com.

Impact on T-cell Receptor Signaling Pathways (e.g., ERK activation)

The modulation of CTLA-4 expression by this compound indirectly impacts T-cell receptor (TCR) signaling pathways. CTLA-4 is known to regulate T-cell activation by directly modulating TCR signaling, including TCR chain phosphorylation, and biochemical signals such as ERK activation google.comnih.gov. By increasing CTLA-4 levels, this compound enhances the inhibitory capacity of CTLA-4, which can lead to the suppression of downstream signaling cascades crucial for T-cell activation, such as the extracellular signal-regulated kinase (ERK) pathway google.comnih.govlabmanager.com.

| Molecular Target | Observed Effect of this compound | Implied Functional Consequence |

| CD28 Expression | Downregulation | Reduced T-cell co-stimulation and activation |

| CTLA-4 Expression | Upregulation | Enhanced T-cell inhibition and suppression |

| TCR Signaling | Indirectly modulated via CTLA-4 | Dampened downstream signaling pathways (e.g., ERK activation) |

Cellular Targets and Pathways of this compound Antimicrobial Action

This compound has been reported to possess mild antibacterial activity google.comnih.gov. However, the specific cellular targets and pathways through which it exerts its antimicrobial effects are not extensively detailed in the retrieved literature. General mechanisms of antibacterial action involve interference with cell wall synthesis, inhibition of protein synthesis, disruption of nucleic acid synthesis, inhibition of metabolic pathways, or membrane function nih.govmdpi.comnih.govlibretexts.org. Further research is required to elucidate this compound's precise mode of action against bacteria.

Mechanistic Insights into this compound's Antiamoebic Action

The antiamoebic properties of this compound have been documented google.com. However, specific mechanistic insights into how this compound acts against amoebae, such as Entamoeba histolytica, are not provided by the analyzed sources. The pathogenesis of amoebiasis involves various mechanisms, including the parasite's adherence to host cells via lectins, the release of enzymes like cysteine proteases that degrade host tissues, and interference with host cell metabolism wikipedia.orgnih.govmsdmanuals.com. While other compounds have been investigated for their antiamoebic activity targeting pathways like glycolysis or actin cytoskeleton rearrangement nih.govmedscape.com, the specific targets and pathways affected by this compound remain to be elucidated.

Synthetic Approaches and Derivative Design for Carulomycin a

Total Synthesis Strategies for Carulomycin A: A Look Toward the Future

While no complete total synthesis of this compound has been published, a hypothetical discussion of potential strategies can be formulated based on its structural features.

Enantioselective Synthesis of this compound

Given the chiral nature of this compound, any successful total synthesis must address the challenge of controlling its stereochemistry. An enantioselective synthesis would be crucial to obtain a single, biologically active enantiomer. This could be achieved through various strategies, such as the use of chiral catalysts, chiral auxiliaries, or the incorporation of starting materials from the chiral pool. The development of a robust enantioselective route would be a critical milestone in the synthesis of this complex natural product.

Synthesis of this compound Derivatives and Analogs: An Uncharted Territory

The development of synthetic routes to this compound would open the door to the creation of a wide range of derivatives and analogs, which would be invaluable for structure-activity relationship (SAR) studies and the potential development of new therapeutic agents.

Strategies for Structural Modification and Diversification

Once a synthetic pathway is established, various strategies could be employed to modify the structure of this compound. Functional groups on the aromatic ring and the side chains would provide handles for chemical modification. Techniques such as late-stage functionalization could be used to introduce a variety of substituents, allowing for the systematic exploration of the chemical space around the natural product scaffold.

Directed Synthesis of Simplified this compound Variants

In addition to derivatization of the natural product itself, a key goal would be the synthesis of simplified analogs of this compound. These variants could be designed to retain the key pharmacophoric elements of the parent molecule while being more synthetically accessible. A directed synthesis approach would involve the rational design and construction of these simplified structures, aiming to identify the minimal structural requirements for biological activity. This strategy could lead to the discovery of novel compounds with improved properties.

Advanced Synthetic Methodologies for this compound Analogs

The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has driven the evolution of synthetic strategies beyond the mere replication of natural product scaffolds. For a molecule with the biological potential of this compound, the application of advanced synthetic methodologies is paramount for unlocking its full therapeutic value. Methodologies such as Diverted-Total Synthesis (DTS), Function-Oriented Synthesis (FOS), and Analogue-Oriented Synthesis (AOS) offer powerful platforms for the systematic exploration of chemical space around the this compound core, enabling the generation of diverse analog libraries for biological screening.

While specific, detailed examples of the application of Diverted-Total Synthesis (DTS), Function-Oriented Synthesis (FOS), and Analogue-Oriented Synthesis (AOS) directly to this compound are not extensively documented in publicly available research, the principles of these methodologies can be conceptually applied to the design of novel this compound analogs. The following sections outline how these strategies could be employed to generate derivatives with potentially enhanced biological activities.

Diverted-Total Synthesis (DTS) in the Context of this compound

Diverted-Total Synthesis is a strategic approach that leverages a common synthetic intermediate from a total synthesis route to produce a variety of analogs. This strategy is particularly advantageous for complex natural products where the de novo synthesis is arduous. In a hypothetical DTS approach to this compound analogs, a key intermediate in its total synthesis, for instance, a precursor to the substituted bipyridine core, could be intercepted and modified.

Potential Diversification Points:

Modification of the Pyridine Rings: A late-stage intermediate could be subjected to a range of cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce a variety of substituents on the pyridine rings. This would allow for the exploration of the structure-activity relationship (SAR) related to steric and electronic properties of this part of the molecule.

Alteration of the Oxime Moiety: The oxime functional group is a key feature of this compound. A DTS approach could involve the synthesis of an aldehyde or ketone precursor to the oxime, which could then be reacted with a library of hydroxylamine derivatives to generate a series of analogs with modified oxime geometries or substituents.

Function-Oriented Synthesis (FOS) for Biologically Active this compound Analogs

Function-Oriented Synthesis prioritizes the generation of molecules that possess a desired biological function, often by simplifying the complex architecture of a natural product while retaining its key pharmacophoric elements. For this compound, an FOS approach would focus on identifying the minimal structural motifs responsible for its biological activity and incorporating them into more synthetically accessible scaffolds.

Pharmacophore-Guided Design:

Bipyridine Core Simplification: If the primary interaction with a biological target is mediated by the chelating ability of the bipyridine system, FOS could explore simplified analogs where one of the pyridine rings is replaced by another nitrogen-containing heterocycle or even an acyclic chelating group.

Isosteric Replacements: Key functional groups, such as the methoxy (B1213986) group or the oxime, could be replaced with isosteres to probe their importance for activity and to modulate physicochemical properties like solubility and metabolic stability.

Analogue-Oriented Synthesis (AOS) for Exploring the SAR of this compound

Analogue-Oriented Synthesis is a strategy that focuses on the efficient and systematic production of a large number of analogs from a common starting material or intermediate. This approach is particularly well-suited for building detailed structure-activity relationship (SAR) profiles. An AOS campaign for this compound would involve developing a flexible and high-yielding synthetic route that tolerates a wide range of functional group modifications.

Systematic Structural Modifications:

Parallel Synthesis: A robust synthetic route could be adapted for parallel synthesis platforms, allowing for the rapid generation of a grid of analogs with systematic variations at multiple positions of the this compound scaffold.

Combinatorial Approaches: By combining different building blocks for the pyridine rings and the side chain, a combinatorial library of this compound analogs could be constructed, enabling a comprehensive exploration of the surrounding chemical space.

The following table conceptually outlines the types of analogs that could be generated using these advanced synthetic strategies, along with the rationale for their design.

| Synthetic Strategy | Analog Type | Rationale for Design | Potential Impact on Activity |

| Diverted-Total Synthesis (DTS) | Variously substituted bipyridine core | Explore electronic and steric effects on target binding | Enhanced potency and selectivity |

| Modified oxime derivatives | Modulate hydrogen bonding and geometric constraints | Improved pharmacokinetic properties | |

| Function-Oriented Synthesis (FOS) | Simplified heterocyclic core | Identify minimal pharmacophore for activity | Reduced synthetic complexity, improved drug-likeness |

| Isosteric replacements of key functional groups | Fine-tune physicochemical and metabolic properties | Enhanced bioavailability and metabolic stability | |

| Analogue-Oriented Synthesis (AOS) | Large library of systematically modified analogs | Comprehensive SAR exploration | Discovery of novel analogs with superior properties |

| Combinatorial library of diverse derivatives | Broad screening for new biological activities | Identification of new therapeutic applications |

While the direct application of these sophisticated synthetic methodologies to this compound is yet to be widely reported, their conceptual framework provides a clear roadmap for the future design and synthesis of novel analogs with the potential to become next-generation therapeutic agents.

Structure Activity Relationship Sar Studies of Carulomycin a and Its Analogs

Rational Design of Carulomycin A Analogs for SAR Investigations

The rational design of analogs is a cornerstone of modern drug discovery, enabling a systematic exploration of a compound's SAR. mdpi.comresearchgate.net This process begins with the core structure of the lead compound, in this case, this compound. Medicinal chemists would then design a series of new molecules with targeted modifications. mdpi.com

The process typically involves:

Identification of Key Functional Groups: Researchers would first identify the primary functional groups on the this compound molecule that are likely to interact with biological targets.

Systematic Modification: Analogs would be synthesized by altering these specific parts of the molecule. mdpi.com This could include changing substituent groups on aromatic rings, modifying side chains, or altering the core scaffold itself. mdpi.com The goal is to probe the importance of each part of the molecule for its activity.

Synthesis of a Focused Library: A library of these designed analogs would be synthesized. Modern synthetic chemistry techniques allow for the efficient production of a diverse set of related compounds for biological testing. nih.govbrooklyn.edu

For a compound like this compound, this would likely involve creating derivatives to explore how changes in hydrophobicity, electronic properties, and steric bulk affect its biological functions.

Correlating Structural Modifications with Biological Activities (e.g., Immunosuppression, Antimicrobial)

Once a library of this compound analogs is synthesized, each compound undergoes biological testing to determine its activity. The primary goal is to establish a clear correlation between the specific structural changes and the resulting changes in biological potency, such as immunosuppressive or antimicrobial effects. nih.gov

Key findings from such studies on other complex natural products often reveal that:

Specific Moieties are Crucial: Certain parts of a molecule are often found to be essential for its activity. For example, studies on other antimicrobial peptides have shown that specific amino acid residues or the length of an alkyl side chain can be critical for antibacterial potency. nih.gov

Subtle Changes Can Have Large Effects: Minor modifications, such as the addition or removal of a hydroxyl group or the change of a substituent's position on a ring, can lead to significant increases or decreases in activity.

Separating Different Activities: Sometimes, modifications can selectively enhance one biological activity (e.g., antimicrobial) while reducing another (e.g., cytotoxicity), leading to a more desirable therapeutic profile.

The following table illustrates a hypothetical SAR study for this compound analogs, demonstrating how structural changes could be correlated with biological activity.

| Analog | Modification from this compound | Immunosuppressive Activity (IC₅₀, nM) | Antimicrobial Activity (MIC, µg/mL) |

|---|---|---|---|

| This compound (Parent) | - | 50 | 10 |

| Analog 1 | Removal of hydroxyl group at C-5 | 500 | 100 |

| Analog 2 | Addition of a methyl group at N-1 | 45 | 8 |

| Analog 3 | Replacement of methoxy (B1213986) group with ethoxy group | 60 | 15 |

| Analog 4 | Esterification of C-5 hydroxyl group | 200 | 50 |

This table is a hypothetical representation for illustrative purposes.

Computational Approaches in this compound SAR

Computational chemistry provides powerful tools to complement experimental SAR studies, offering insights into how molecules interact with their targets at an atomic level and helping to rationalize observed biological data. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov For this compound, a QSAR study would involve:

Data Collection: A dataset of this compound analogs with their measured biological activities (e.g., IC₅₀ values for immunosuppression) would be compiled.

Descriptor Calculation: For each analog, a large number of molecular descriptors would be calculated. These are numerical values that encode different aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties.

Model Building: Statistical methods, such as multiple linear regression, are used to build a mathematical model that correlates a selection of the most relevant descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure it is robust and not due to a chance correlation. nih.gov

A validated QSAR model for this compound could then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates.

Pharmacophore modeling and molecular docking are structure-based computational methods that provide a three-dimensional understanding of drug-receptor interactions. researchgate.net

Pharmacophore Modeling: A pharmacophore model is an abstract 3D representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov For this compound, a pharmacophore model could be generated based on a set of active analogs. This model would highlight the essential features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, and their required spatial arrangement for binding to its biological target. This model can then be used as a 3D query to screen large databases for new, structurally diverse compounds with the potential for similar activity. researchgate.net

Molecular Docking: If the 3D structure of this compound's biological target is known, molecular docking can be used to predict how this compound and its analogs bind to it. researchgate.net In a docking simulation, the computer program attempts to find the most favorable binding pose of a ligand (the drug molecule) within the active site of a receptor (the protein target). The results are scored based on the predicted binding energy, which can help to:

Explain the observed SAR data at a molecular level. researchgate.net

Identify the key amino acid residues in the target protein that are crucial for binding.

Guide the design of new analogs with improved binding affinity and selectivity.

Advanced Research Methodologies Applied to Carulomycin a Studies

Hyphenated Techniques in Carulomycin A Analysis (e.g., LC-NMR, LC-MS)

Hyphenated techniques, which couple separation methods with spectroscopic detection, have been fundamental in the structural elucidation and analysis of this compound and its analogues.

High-Resolution Mass Spectrometry (HR-MS) has been a cornerstone in determining the molecular formula of this compound and its related compounds. In several studies, HR-MS, often coupled with liquid chromatography (LC), provided the initial and crucial data for identifying novel carulomycins. For instance, the structures of new carulomycin analogues were elucidated through extensive spectroscopic analysis, where high-resolution mass spectrometry played a key role.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) techniques, has been indispensable for the detailed structural determination of the this compound scaffold. When identifying this compound from a marine-derived actinomycete, Streptomyces sp. NBRC 100783, the active compound was purified and conclusively identified through a combination of UV, MS, and NMR analyses. Similarly, the structure of an adduct formed between this compound and N-acetyl-L-cysteine was determined using MS and NMR spectroscopic analyses to understand its mechanism of proteasome inhibition.

While direct LC-NMR application on this compound is not explicitly detailed in the reviewed literature, the standard workflow involves purification via methods like High-Performance Liquid Chromatography (HPLC) followed by offline NMR and MS analysis. This multi-step, yet powerful, approach leverages the separation capabilities of HPLC with the detailed structural insights provided by NMR and MS.

Table 1: Spectroscopic Data for this compound Characterization

| Technique | Application in this compound Research | Key Findings |

| HR-MS | Determination of elemental composition and molecular weight. | Provided exact mass for molecular formula confirmation of this compound and its new analogues. |

| 1D NMR | Elucidation of the basic carbon-hydrogen framework. | Revealed the number and types of protons and carbons in the molecule. |

| 2D NMR | Establishing connectivity between atoms. | Confirmed the complex benzo[a]carbazole core structure and the positions of various substituents. |

Application of Advanced Imaging Techniques in this compound Research

The application of advanced imaging techniques specifically for this compound research is an emerging area. While detailed studies employing methods like fluorescence microscopy to track the subcellular localization of this compound are not extensively reported, related research provides a framework for how such techniques could be applied.

For instance, this compound was found to induce neurite outgrowth in PC12 cells. This type of morphological change is typically visualized and quantified using advanced microscopy and imaging analysis. Future studies could involve tagging this compound with a fluorescent probe to directly visualize its interaction with cellular components and track its journey within the cell, providing insights into its mechanism of action for inducing neurite outgrowth.

High-Throughput Screening for this compound Bioactivity

High-throughput screening (HTS) has been pivotal in identifying the biological activities of this compound. Initial discovery efforts often rely on screening large libraries of natural product extracts against specific biological targets.

The identification of this compound as a potent proteasome inhibitor stemmed from a screening program searching for new inhibitors from natural sources. The culture broth of a marine-derived actinomycete, Streptomyces sp. NBRC 100783, showed strong inhibitory activity in a 20S proteasome inhibition assay performed in 96-well microplates. This assay utilized a fluorogenic substrate to measure the chymotrypsin-like activity of the proteasome, a format amenable to HTS. The screening revealed that this compound inhibits this activity with an IC50 value of 36 nM.

Further bioactivity screening demonstrated that this compound exhibits significant inhibitory activity against the lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV-2 microglial cells, with an IC50 value of 1.2 μM. It also showed a broad spectrum of antimicrobial activities against various pathogenic fungi and bacteria. These findings are typically the result of screening the compound against panels of different cell lines or microbial strains in a high-throughput format.

Table 2: Bioactivities of this compound Identified Through Screening Assays

| Assay Type | Target/Cell Line | Bioactivity | IC50 Value |

| Proteasome Inhibition | 20S Proteasome | Inhibition of chymotrypsin-like activity | 36 nM |

| Anti-inflammatory | LPS-induced BV-2 cells | Inhibition of nitric oxide (NO) production | 1.2 μM |

| Neurite Outgrowth | PC12 cells | Induction of neurite outgrowth | Effective at 0.01 μM |

| Antimicrobial | Various pathogenic fungi and bacteria | Broad-spectrum activity | Not specified |

Future Research Directions for Carulomycin a

Exploration of Novel Bioactivities for Carulomycin A

While initial studies have established the foundational bioactivities of this compound, a significant avenue for future research lies in the comprehensive exploration of novel therapeutic applications. The diverse pharmacological profiles of similar complex natural products suggest that this compound may possess a wider range of effects than currently known.

Anticancer Potential as a Multi-Targeting Agent: Recent research on the closely related compound, Caerulomycin A, has revealed its potential as a multi-target anticancer agent. nih.gov Investigations have shown that it can inhibit the growth of various cancer cell lines, including lung, liver, colon, and melanoma cells. nih.gov Future studies on this compound should systematically screen its efficacy against a broad panel of cancer cell lines to identify specific cancer types that are particularly susceptible to its action. Research has indicated that Caerulomycin A may act as a dual inhibitor of both tubulin and topoisomerase I, crucial targets in cancer therapy. nih.gov This dual-targeting mechanism could offer advantages in overcoming drug resistance that can develop with single-target agents. nih.gov Therefore, future research should aim to confirm if this compound shares this dual-inhibitory capability and explore its efficacy in drug-resistant cancer models. nih.gov

Antiviral and Anti-inflammatory Properties: Many macrolide antibiotics, a broad class to which this compound is related, exhibit not only antibacterial properties but also antiviral and anti-inflammatory effects. texilajournal.com Future investigations should assess the potential of this compound to inhibit the replication of various viruses. nih.govresearchgate.net Furthermore, given the established link between inflammation and numerous chronic diseases, exploring the anti-inflammatory and immunomodulatory effects of this compound is a promising research direction. nih.govnih.gov Studies could investigate its ability to modulate the production of inflammatory cytokines and its impact on immune cell function. nih.govnih.gov

Discovery of Additional this compound Producing Strains or Engineered Production Systems

The sustainable and scalable production of this compound is a critical prerequisite for extensive research and potential clinical development. Future efforts in this domain will likely focus on both discovering new natural sources and developing engineered production platforms.

Screening for Novel Producing Strains: Systematic screening of diverse microbial habitats, particularly from unique environmental niches, may lead to the discovery of new microbial strains that produce this compound or novel analogs.

Heterologous Expression and Metabolic Engineering: A more targeted approach involves the heterologous expression of the this compound biosynthetic gene cluster (BGC) in a well-characterized host microorganism. The identification and cloning of the BGC from the native producer into a more genetically tractable and high-yielding host, such as certain strains of Streptomyces, is a key strategy. nih.govnih.govtees.ac.ukresearchgate.netmdpi.com The successful heterologous expression of large and complex BGCs, like that of marinomycin, demonstrates the feasibility of this approach for producing complex natural products. nih.govnih.govresearchgate.net

Metabolic engineering of the host strain can further enhance production yields. nih.govnih.gov This can involve strategies such as:

Optimizing precursor supply pathways to ensure an abundance of the building blocks required for this compound synthesis.

Overexpressing positive regulatory genes within the BGC or in the host genome.

Deleting genes responsible for competing metabolic pathways that divert precursors away from this compound biosynthesis.

Table 1: Strategies for Engineered Production of this compound

| Strategy | Description | Potential Outcome |

|---|---|---|

| Heterologous Expression | Transferring the this compound biosynthetic gene cluster into a robust, fast-growing, and genetically manipulable host organism. | Increased and more reliable production of this compound, independent of the native producer's growth characteristics. |

| Promoter Engineering | Replacing the native promoters in the biosynthetic gene cluster with stronger, inducible, or constitutive promoters. | Enhanced transcription of the biosynthetic genes, leading to higher product yields. |

| Precursor Pathway Engineering | Overexpressing genes in the host that are involved in the synthesis of the metabolic precursors for this compound. | Increased availability of essential building blocks for the biosynthesis, boosting overall production. |

| Regulatory Gene Manipulation | Identifying and overexpressing positive regulatory genes or knocking out negative regulators that control the expression of the this compound gene cluster. | Activation or enhancement of the entire biosynthetic pathway, leading to improved yields. |

Advanced Mechanistic Elucidation of this compound at the Molecular Level

A detailed understanding of how this compound interacts with its molecular targets is fundamental for its development as a therapeutic agent. Future research should employ a combination of computational and experimental approaches to elucidate its mechanism of action at a granular level.

Identification of Molecular Targets: As suggested by studies on Caerulomycin A, topoisomerase I and tubulin are potential molecular targets. nih.gov Future research should focus on validating these interactions for this compound through direct binding assays and enzymatic activity assays. Molecular docking simulations can provide initial insights into the potential binding modes of this compound to these and other proteins, guiding experimental validation. texilajournal.comtexilajournal.comnih.govnih.govresearchgate.net This computational approach can help in predicting and prioritizing potential cellular targets for further investigation. texilajournal.comtexilajournal.comnih.govnih.govresearchgate.net

Inhibition of Cellular Processes: Investigating the downstream effects of this compound on cellular processes is crucial. Studies should examine its impact on the cell cycle, apoptosis (programmed cell death), and other critical cellular pathways. youtube.com Techniques such as flow cytometry, western blotting, and gene expression profiling can be used to monitor changes in cellular behavior and signaling pathways upon treatment with this compound.

Development of Targeted this compound Analogs for Specific Therapeutic Applications

The native structure of this compound may not possess the optimal properties for therapeutic use in terms of potency, selectivity, and pharmacokinetic profile. The development of targeted analogs through medicinal chemistry and synthetic biology offers a promising strategy to enhance its therapeutic potential.

Synthesis of Targeted Analogs: Based on the insights gained from SAR studies, the next step is the rational design and synthesis of analogs with improved therapeutic properties. This could involve modifications to:

Enhance binding affinity to the desired molecular target.

Improve metabolic stability and bioavailability.

Reduce off-target effects and potential toxicity.

Incorporate moieties that facilitate targeted delivery to specific tissues or cells. nih.gov

Targeted Drug Delivery Systems: To further enhance the therapeutic index of this compound and its analogs, the development of targeted drug delivery systems is a key future direction. nih.govnih.govrjpls.orgcd-bioparticles.netlongdom.org Encapsulating the compound in nanocarriers such as liposomes, polymeric nanoparticles, or antibody-drug conjugates can help to:

Improve solubility and stability.

Increase circulation time in the bloodstream.

Achieve targeted accumulation at the site of disease, such as a tumor, thereby minimizing systemic exposure and associated side effects. nih.govnih.govrjpls.orgcd-bioparticles.netlongdom.org

Q & A

Q. What are the established protocols for isolating Carulomycin A from microbial cultures?

Methodological Answer: Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, column chromatography). Ensure microbial cultures are pre-screened for secondary metabolite production. Document purification steps meticulously, including solvent ratios and retention times, to enable reproducibility. Journals require detailed protocols for peer validation .

Q. Which spectroscopic techniques are most effective for elucidating the structure of this compound?

Methodological Answer: Combine NMR (¹H, ¹³C, 2D-COSY) with high-resolution mass spectrometry (HRMS) for preliminary characterization. For absolute configuration, use X-ray crystallography. Cross-validate spectral data with computational modeling (e.g., DFT calculations). Journals mandate full spectral datasets for new compounds .

Q. How do researchers design initial bioactivity assays for this compound?

Methodological Answer: Start with in vitro assays (e.g., MIC for antimicrobial activity, cytotoxicity against cell lines). Use positive controls (e.g., known antibiotics) and replicate experiments ≥3 times. Follow ethical guidelines for cell line sourcing and maintain standardized growth conditions to minimize variability .

Advanced Research Questions

Q. What strategies can resolve discrepancies in this compound’s reported pharmacological efficacy across studies?

Methodological Answer: Conduct replication studies under identical conditions to isolate variables (e.g., microbial strain, solvent purity). Apply meta-analysis to aggregate data, assessing heterogeneity via Cochran’s Q-test. Cross-examine methodological differences (e.g., assay protocols, statistical thresholds) to identify confounding factors .

Q. How can researchers optimize the synthetic pathways of this compound to improve yield and purity?

Methodological Answer: Use Design of Experiments (DOE) to test variables (e.g., reaction temperature, catalyst loading). Apply response surface methodology (RSM) for multi-factor optimization. Validate purity via HPLC-UV/ELSD and characterize intermediates with LC-MS. Document iterative refinements to meet journal standards for synthetic reproducibility .

Q. What statistical methodologies are recommended for analyzing this compound’s dose-response relationships in preclinical studies?

Methodological Answer: Fit data to nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Address outliers via Grubbs’ test and report confidence intervals. Journals require explicit justification for statistical choices .

Methodological and Ethical Considerations

Q. What ethical considerations are critical when conducting in vivo studies with this compound?

Methodological Answer: Obtain IRB/IACUC approval for animal models, specifying endpoints and humane protocols. Justify sample sizes via power analysis to minimize unnecessary subjects. Adhere to ARRIVE guidelines for reporting in vivo data, including randomization and blinding procedures .

Q. How should researchers structure the methods section to ensure reproducibility of this compound experiments?

Methodological Answer: Segment methods into subsections: Isolation, Synthesis, Characterization, and Bioassays. Specify equipment models (e.g., Bruker AVANCE III HD NMR), software versions, and reagent suppliers. Use passive voice and past tense. Journals prioritize clarity to enable replication .

Q. What are the best practices for integrating conflicting data from different this compound studies into a cohesive analysis?

Methodological Answer: Perform systematic reviews using PRISMA guidelines. Code data for variables (e.g., strain origin, assay type) and apply sensitivity analysis. Highlight methodological disparities in discussion sections and propose harmonized protocols for future studies .

Data Presentation and Publication

Q. How can researchers effectively present this compound’s complex spectral data without redundancy in publications?

Methodological Answer: Summarize key spectral peaks in tables (e.g., NMR chemical shifts, coupling constants) and deposit full datasets in repositories (e.g., Zenodo). Use figures for structural elucidation workflows (e.g., HMBC correlations). Avoid duplicating tabular data in text; instead, annotate trends (e.g., "δ 7.2 ppm confirms aromatic protons") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.